molecular formula C13H10ClNO B1392124 5-(2-Chlorobenzoyl)-2-methylpyridine CAS No. 1187170-06-4

5-(2-Chlorobenzoyl)-2-methylpyridine

Cat. No.: B1392124
CAS No.: 1187170-06-4
M. Wt: 231.68 g/mol
InChI Key: KCUOCVVCFASTIB-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzoyl)-2-methylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2-chlorobenzoyl group at the 5-position. This structure combines aromatic and acyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 2-chlorobenzoyl moiety introduces steric and electronic effects that influence reactivity, while the methyl group on the pyridine ring may modulate solubility and metabolic stability. The compound is cataloged under reference code 10-F203402 by CymitQuimica, with commercial availability in gram-scale quantities .

Properties

IUPAC Name

(2-chlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUOCVVCFASTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 2-methylpyridine and 2-chlorobenzoyl chloride.

    Catalyst/Base: Pyridine.

    Solvent: Dichloromethane or another suitable organic solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(2-Carboxybenzoyl)-2-methylpyridine.

    Reduction: 5-(2-Chlorobenzyl)-2-methylpyridine.

    Substitution: 5-(2-Aminobenzoyl)-2-methylpyridine or 5-(2-Thiobenzoyl)-2-methylpyridine.

Scientific Research Applications

5-(2-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzoyl)-2-methylpyridine depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

5-(2-Methylbenzoyl)-2-methylpyridine (CAS 1187168-02-0)

  • Structural Difference : Replaces the 2-chlorobenzoyl group with a 2-methylbenzoyl group.
  • Molecular Formula: C₁₄H₁₃NO (vs. C₁₃H₁₀ClNO for 5-(2-Chlorobenzoyl)-2-methylpyridine).
  • The absence of chlorine may enhance metabolic stability but reduce electrophilicity in reactions such as nucleophilic acyl substitutions .

Fluorobenzoyl-Substituted Pyridines (e.g., Compounds 4d, 4f)

  • Structural Feature : Fluorine replaces chlorine in the benzoyl group (e.g., m-fluorobenzoyl derivatives).
  • Biological Activity : Fluorinated analogs exhibit higher MAO-B inhibition compared to 2-methylpyridine-substituted derivatives. For instance, compound 4f (m-fluorobenzoyl) shows superior MAO-B inhibition (IC₅₀ < 10 μM) compared to 4g–i (2-methylpyridine-substituted analogs, IC₅₀ > 50 μM).
  • Rationale : The fluorobenzyl group’s lower polarity compared to 2-methylpyridine enhances membrane permeability and target binding .

Polarity and Solubility

  • The 2-chlorobenzoyl group increases polarity relative to alkyl-substituted analogs (e.g., 2-methylbenzoyl), which may reduce lipid solubility but improve aqueous solubility in polar solvents.
  • Fluorobenzoyl derivatives balance polarity and lipophilicity, often optimizing pharmacokinetic profiles .

Biological Activity

5-(2-Chlorobenzoyl)-2-methylpyridine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its various biological activities and potential applications. This article explores its biological activity, mechanisms, and research findings, supported by data tables and case studies.

This compound is a pyridine derivative that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in synthesizing more complex organic molecules and for studying its biological effects.

Reactions:

  • Oxidation: The methyl group can be oxidized to a carboxyl group.
  • Reduction: The carbonyl group can be reduced to an alcohol.
  • Substitution: The chlorine atom can be replaced with other nucleophiles.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalysis. The molecular targets vary depending on the enzyme or biological system involved.

Enzyme Inhibition

Research indicates that this compound can serve as a probe in biochemical assays to study enzyme inhibition. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification process in humans.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and inhibition of NF-κB signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Enzyme Inhibition:
    • A study evaluated the inhibitory effect of this compound on CYP3A4 and CYP2D6 enzymes. Results showed approximately 40% inhibition of CYP3A4 activity, indicating its potential impact on drug metabolism .
  • Anticancer Research:
    • In another study involving A549 lung cancer cells, treatment with this compound resulted in dose-dependent cell viability reduction. The compound was found to activate ERK1/2 and JNK pathways, which are crucial for regulating cell fate during apoptosis .

Data Summary

Biological ActivityObservationsReferences
Enzyme Inhibition~40% inhibition of CYP3A4
Anticancer ActivityInduced apoptosis in A549 cells
MechanismInhibition of NF-κB; activation of caspases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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